molecular formula C18H28 B8453384 Cyclododecylbenzene CAS No. 15971-88-7

Cyclododecylbenzene

Cat. No.: B8453384
CAS No.: 15971-88-7
M. Wt: 244.4 g/mol
InChI Key: NKFNKCQNUBQGQP-UHFFFAOYSA-N
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Description

Cyclododecylbenzene (CAS No.: 15971-88-7) is an aromatic hydrocarbon consisting of a benzene ring substituted with a cyclododecyl group. Its molecular weight is approximately 667.59 g/mol . The cycloalkyl substituent imparts steric bulk and hydrophobicity, distinguishing it from linear alkylbenzenes.

Properties

CAS No.

15971-88-7

Molecular Formula

C18H28

Molecular Weight

244.4 g/mol

IUPAC Name

phenylcyclododecane

InChI

InChI=1S/C18H28/c1-2-4-6-9-13-17(14-10-7-5-3-1)18-15-11-8-12-16-18/h8,11-12,15-17H,1-7,9-10,13-14H2

InChI Key

NKFNKCQNUBQGQP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(CCCCC1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences:

Compound CAS Number Molecular Weight (g/mol) Functional Group Key Properties
This compound 15971-88-7 667.59 Benzene, Cycloalkyl High hydrophobicity, steric hindrance
3-Chlorobenzaldehyde 587-04-2 ~140.57 (calculated) Aldehyde, Chloro Polar, reactive aldehyde group
1-Naphthoic acid ester 120-962-0 728.38 Ester, Naphthoic High MW, likely rigid structure
Glutaric acid ester 89-282-1 730.61 Ester, Fluorinated Fluorinated, thermal stability
Butyric acid ester 60-399-3 711.87 Ester, Phenyl Plasticizing potential

Key Observations:

  • Functional Groups: Unlike esters (e.g., 1-Naphthoic acid ester) with labile ester linkages, this compound’s inert hydrocarbon structure may enhance stability in non-polar environments.
  • Solubility: The cycloalkyl group in this compound likely reduces solubility in polar solvents compared to 3-Chlorobenzaldehyde, which has a polar aldehyde group.

Reactivity and Stability

  • This compound’s lack of reactive functional groups (vs. 3-Chlorobenzaldehyde’s aldehyde and chloro groups) implies lower chemical reactivity, favoring stability in harsh conditions.
  • Fluorinated esters (e.g., Glutaric acid ester) may exhibit superior thermal stability, whereas this compound’s stability derives from its saturated hydrocarbon framework.

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